molecular formula C6H6ClN3O2 B2903532 methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate CAS No. 1322627-53-1

methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate

Cat. No.: B2903532
CAS No.: 1322627-53-1
M. Wt: 187.58
InChI Key: ITDXJJYTVKMMEJ-NSCUHMNNSA-N
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Description

Methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate is an organic compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound features a chloro-substituted triazole ring attached to a propenoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Chlorination: The triazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the chlorinated triazole with methyl acrylate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenoate group.

    Reduction: Reduction reactions can occur at the triazole ring or the propenoate group.

    Substitution: The chloro group on the triazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or epoxides.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be used in the study of enzyme inhibition or as a ligand in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals, particularly antifungal or antibacterial agents.

    Industry: Could be used in the production of agrochemicals or as a polymer additive.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biological systems, it might act by inhibiting specific enzymes or interacting with cellular receptors. The chloro-substituted triazole ring could play a crucial role in binding to molecular targets, while the propenoate group might be involved in covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(1H-1,2,4-triazol-5-yl)prop-2-enoate: Lacks the chloro substitution.

    Ethyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate: Has an ethyl ester group instead of a methyl ester.

    Methyl (2E)-3-(3-bromo-1H-1,2,4-triazol-5-yl)prop-2-enoate: Has a bromo substitution instead of chloro.

Uniqueness

The presence of the chloro group in methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate can significantly influence its reactivity and binding properties, making it unique compared to its analogs. This substitution can enhance its biological activity or alter its chemical behavior in synthetic applications.

Properties

IUPAC Name

methyl (E)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H,8,9,10)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDXJJYTVKMMEJ-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=NNC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=NNC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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